5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- typically involves the cyclization of S-alkylated derivatives. One common method is the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . Another approach involves the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . These reactions can be performed under various conditions, including microwave irradiation, to achieve high yields in a short time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino derivatives.
Substitution: Acylation of the 7-NH2 group to form amide derivatives.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid.
Reduction: Hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Sulfonic acid derivatives: from oxidation.
Amino derivatives: from reduction.
Amide derivatives: from substitution.
Scientific Research Applications
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- involves its interaction with various molecular targets. For instance, some derivatives act as glutamate receptor antagonists, while others inhibit acetylcholinesterase . These interactions are facilitated by the compound’s structural similarity to purine bases, allowing it to bind effectively to biological targets .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidin-7-one: Another isomer with similar biological activities.
2-Substituted Thiazolo(3,2-a)pyrimidines: Known for their high antitumor and antibacterial activities.
Uniqueness
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical transformations and its potential as a drug scaffold make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
81530-34-9 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
7,7-dimethyl-3,6-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H12N2OS/c1-8(2)5-6(11)10-3-4-12-7(10)9-8/h3-5H2,1-2H3 |
InChI Key |
LWGCKOUYUHEORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N2CCSC2=N1)C |
Origin of Product |
United States |
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